molecular formula C19H21NO2 B5809392 1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one

1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one

Cat. No.: B5809392
M. Wt: 295.4 g/mol
InChI Key: AFDJLZJJQFTUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one is an organic compound that features a morpholine ring attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one typically involves a multi-step process. One common method starts with the preparation of the diphenylpropanone intermediate, which is then reacted with morpholine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholin-4-yl-acetic acid: Another morpholine derivative with different functional groups.

    5-(Morpholin-4-yl)-1,2,3-thiadiazoles: Compounds with a morpholine ring and a thiadiazole moiety.

    2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: A compound with a morpholine ring and a quinazoline structure

Uniqueness

1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one is unique due to its combination of a morpholine ring and a diphenylpropanone backbone.

Properties

IUPAC Name

1-morpholin-4-yl-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(20-11-13-22-14-12-20)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJLZJJQFTUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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